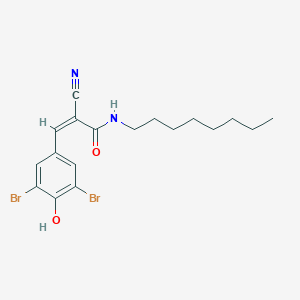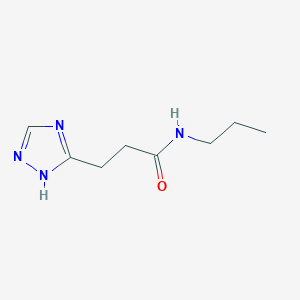
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as MMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. MMBO is a synthetic compound that belongs to the family of oxoacids.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not well understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, more research is needed to fully understand the biochemical and physiological effects of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is its versatility in different laboratory experiments. It can be used in various assays to study the effects of different compounds on cancer cells, fungi, and bacteria. However, one of the limitations of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is its high cost, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid research. One direction is to further investigate its potential as a diagnostic tool for cancer. Another direction is to study its potential use in combination with other compounds to enhance its anticancer, antifungal, and antibacterial effects. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and its effects on the body.
Conclusion
In conclusion, 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic compound that has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, more research is needed to fully understand its mechanism of action and its effects on the body.
Métodos De Síntesis
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is synthesized using a multistep process that involves the reaction of 4-methylbenzaldehyde with ethyl 2-bromoacetate to form 4-methylphenyl-2-bromo-4-oxobutanoate. This intermediate is then reacted with morpholine and sodium ethoxide to form 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has also been studied for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-13-2-4-14(5-3-13)16(20)12-15(17(21)22)18-6-7-19-8-10-23-11-9-19/h2-5,15,18H,6-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJLWWYEJCKKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine](/img/structure/B2383560.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383561.png)
![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)
![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide](/img/structure/B2383570.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)

![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)
![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2383576.png)
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2383578.png)